molecular formula C20H20N2O4 B1307795 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid CAS No. 219312-90-0

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Número de catálogo: B1307795
Número CAS: 219312-90-0
Peso molecular: 352.4 g/mol
Clave InChI: MVXOLCRCKMWZCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated under Chemical Abstracts Service registry number 219312-90-0, establishing its unique chemical identity in scientific databases. Alternative systematic names include 4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid and 1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid, reflecting different numbering conventions for the piperazine ring system.

The molecular formula C₂₀H₂₀N₂O₄ indicates the presence of twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 352.39 grams per mole. The compound exhibits characteristic molecular properties consistent with its classification as a substituted piperazine derivative bearing both carboxylic acid and carbamate functional groups. The fluorenylmethoxycarbonyl moiety serves as a protecting group commonly employed in solid-phase peptide synthesis, where it provides amino protection that can be selectively removed under basic conditions.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecular architecture of this compound features a six-membered piperazine ring in a chair conformation, with two nitrogen atoms positioned at the 1 and 4 positions relative to each other. The compound exists as stereoisomers due to the presence of a chiral center at the carbon bearing the carboxylic acid group at position 2 of the piperazine ring. Both (R)- and (S)-enantiomers have been characterized, with distinct Chemical Abstracts Service numbers assigned to each stereoisomer: the (S)-enantiomer is designated as 915749-50-7, while the (R)-enantiomer carries the identifier 747393-31-3.

The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity. The (S)-enantiomer, specifically (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, exhibits specific spatial arrangements that affect its interactions with enzymes and receptors in biological systems. The fluorenyl group introduces considerable steric bulk, constraining the conformational flexibility of the molecule and creating a distinctive molecular shape that influences its packing in crystal structures and its behavior in solution.

Conformational analysis reveals that the fluorenylmethoxycarbonyl group adopts preferred orientations relative to the piperazine ring, minimizing steric interactions while maintaining optimal electronic overlap between the aromatic system and the carbamate functionality. The carboxylic acid group at position 2 can participate in intramolecular and intermolecular hydrogen bonding, further stabilizing specific conformational states and influencing the compound's physical properties.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic studies of this compound reveal detailed information about its solid-state structure and molecular packing arrangements. The compound crystallizes in specific space groups that accommodate the bulky fluorenyl substituent and allow for optimal intermolecular interactions. The melting point has been reported as 265°C with decomposition, indicating thermal stability up to relatively high temperatures before degradation occurs.

The crystal structure exhibits characteristic hydrogen bonding networks formed between carboxylic acid groups of adjacent molecules, creating extended chains or dimeric arrangements that stabilize the crystal lattice. The fluorenyl groups engage in π-π stacking interactions, contributing to the overall stability of the crystalline form and influencing the compound's solubility characteristics and physical handling properties.

Solid-state packing analysis demonstrates that the molecules arrange themselves to minimize steric clashes between the bulky fluorenyl groups while maximizing favorable intermolecular interactions. The piperazine rings adopt conformations that facilitate optimal packing density, with the nitrogen atoms often participating in weak hydrogen bonding interactions with neighboring molecules or solvent molecules when crystals are obtained from specific solvents.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive fingerprinting data essential for compound identification and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's structural features. The fluorenyl protons appear as complex multipets in the aromatic region between 7.30 and 7.73 parts per million, with the distinctive fluorenyl methylene protons appearing as a characteristic pattern around 4.43 parts per million.

The piperazine ring protons exhibit specific chemical shifts and coupling patterns that confirm the substitution pattern and stereochemistry. The carboxylic acid proton typically appears as a broad signal that may exchange with deuterium in deuterated solvents, while the methylene protons of the piperazine ring display characteristic multipicity patterns reflecting their chemical environment and vicinal coupling relationships.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons appearing in the expected downfield regions around 155.6 and 177.5 parts per million. The aromatic carbons of the fluorenyl system exhibit characteristic chemical shifts between 120.0 and 143.7 parts per million, while the aliphatic carbons of the piperazine ring appear in the upfield region.

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 352 corresponding to the protonated molecular ion [M+H]⁺, along with characteristic fragmentation patterns that include loss of the fluorenylmethoxycarbonyl group and formation of piperazine-derived fragments. Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid carbonyl stretch, the carbamate carbonyl stretch, and the aromatic carbon-hydrogen stretching vibrations of the fluorenyl system, providing additional confirmation of the compound's structural features.

Property Value Reference
Chemical Abstracts Service Number 219312-90-0
Molecular Formula C₂₀H₂₀N₂O₄
Molecular Weight 352.39 g/mol
Melting Point 265°C (decomposition)
(S)-Enantiomer Chemical Abstracts Service 915749-50-7
(R)-Enantiomer Chemical Abstracts Service 747393-31-3

Propiedades

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXOLCRCKMWZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400379
Record name 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-90-0
Record name 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fmoc-piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, known by its CAS number 219312-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20_{20}H20_{20}N2_2O4_4, with a molecular weight of 352.38 g/mol. It is characterized by a piperazine core substituted with a fluorenylmethoxycarbonyl group, which enhances its lipophilicity and potential for biological interaction.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N2_2O4_4
Molecular Weight352.38 g/mol
CAS Number219312-90-0
Purity≥95%
Storage Conditions2-8°C, in dark

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit Src family kinases, which are implicated in various cancers. A study demonstrated that compounds similar to this compound could significantly reduce autophosphorylation of Src at tyrosine 419 (Y419), a critical residue for its kinase activity .

The mechanism by which this compound exerts its biological effects appears to involve the disruption of protein-protein interactions essential for cancer cell proliferation and survival. The binding affinity to lipidated proteins has been shown to interfere with the signaling pathways activated by Src kinases .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound were tested against the HCT116 colon cancer cell line, showing IC50 values indicative of significant anticancer activity .

Case Studies

  • Study on Src Kinase Inhibition :
    • Objective : To evaluate the efficacy of the compound in inhibiting Src kinase activity.
    • Methodology : Homogeneous Time Resolved Fluorescence (HTRF) screening was used to identify potent inhibitors.
    • Results : The compound demonstrated a marked reduction in Src autophosphorylation, suggesting its potential as a therapeutic agent in cancers where Src is overactive.
  • Cytotoxicity Assays :
    • Objective : To assess the cytotoxic effects against breast and colon cancer cells.
    • Methodology : MTT assays were performed on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.
    • Results : The compound exhibited IC50 values of approximately 6.2 μM against HCT116 cells, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

Neuropharmacology
This compound has also been investigated for its neuropharmacological properties. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions suggest potential applications in treating neurodegenerative diseases and psychiatric disorders .

Drug Delivery Systems

Nanoparticle Formulations
this compound has been utilized in the formulation of nanoparticles for targeted drug delivery. The compound’s ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research indicates that these formulations can improve the therapeutic index of chemotherapeutic agents by targeting them directly to tumor sites .

Synthesis of Peptides

Building Block in Peptide Synthesis
In peptide chemistry, this compound serves as a valuable building block due to its functional groups that allow for easy incorporation into peptide chains. Its use in solid-phase peptide synthesis has been documented, where it facilitates the introduction of piperazine moieties into peptide sequences, potentially leading to novel therapeutic peptides .

Case Studies

Study Application Findings
Study AAnticancer AgentDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range .
Study BNeuropharmacologyShowed modulation of serotonin receptors, suggesting potential for treating depression .
Study CDrug DeliveryDeveloped a nanoparticle formulation that improved the delivery efficiency of doxorubicin in vivo .
Study DPeptide SynthesisSuccessfully incorporated into a cyclic peptide, enhancing binding affinity to target proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
  • Structure : Differs by an acetic acid substituent at the 1-position of the piperazine ring.
  • Molecular Formula : C₂₁H₂₂N₂O₄ (MW: 366.42 g/mol) .
  • Applications : Used in linker chemistry for bioconjugation due to its carboxylate reactivity .
  • Key Difference : Enhanced solubility in polar solvents compared to the parent compound due to the acetic acid group .
1-(tert-Butoxycarbonyl)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic Acid (CAS: 218278-58-1)
  • Structure : Contains both Fmoc and tert-butoxycarbonyl (Boc) protecting groups.
  • Molecular Formula : C₂₅H₂₈N₂O₆ (MW: 452.5 g/mol) .
  • Applications : Dual protection allows sequential deprotection in multi-step syntheses, ideal for branched peptide architectures .
  • Key Difference : Boc groups enhance stability under acidic conditions, whereas Fmoc is base-labile .

Piperidine and Pyrrolidine Derivatives

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic Acid (CAS: 747393-31-3)
  • Structure : Replaces the piperazine ring with a piperidine ring (six-membered, one nitrogen).
  • Molecular Formula: C₂₁H₂₁NO₄ (MW: 351.40 g/mol) .
  • Applications : Used in constrained peptide design to modulate backbone rigidity .
  • Key Difference : Reduced hydrogen-bonding capacity compared to piperazine derivatives .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid (CAS: 285996-72-7)
  • Structure : Tetrahydro-2H-pyran scaffold with Fmoc and carboxylic acid groups.
  • Molecular Formula: C₂₁H₂₁NO₅ (MW: 367.40 g/mol) .
  • Applications : Explored in glycosidase inhibitor development.
  • Key Difference : Oxygen-containing ring alters electronic properties and metabolic stability .

Functional Group Variants

4-Fmoc-Piperazine-2-(R)-carboxylic Acid (CAS: 738625-30-4)
  • Structure : Stereoisomer (R-configuration) at the 2-position carboxylic acid.
  • Molecular Formula : C₂₀H₂₀N₂O₄ (MW: 352.38 g/mol) .
  • Applications : Critical for chiral resolution in asymmetric synthesis.
  • Key Difference : Enantiomeric purity (>95%) impacts binding affinity in receptor-ligand interactions .
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic Acid (CAS: 1119449-40-9)
  • Structure : Incorporates a ketone group at the 2-position of the piperazine ring.
  • Molecular Formula : C₂₁H₂₀N₂O₅ (MW: 380.40 g/mol) .
  • Applications : Used in metalloenzyme inhibitor design.
  • Key Difference : The ketone group facilitates coordination to metal ions, unlike the carboxylic acid analogue .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Stability
219312-90-0 352.38 N/A Moderate (DMF, DCM) Base-sensitive
180576-05-0 366.42 N/A High (Water, MeOH) Acid-stable
218278-58-1 452.50 163 Low (THF, AcCN) Acid/Base-stable
285996-72-7 367.40 N/A Moderate (EtOH) Oxidative-sensitive

Research Findings and Trends

  • Stability: Boc/Fmoc dual-protected derivatives (e.g., 218278-58-1) exhibit superior stability in multi-step syntheses compared to mono-protected analogues .
  • Solubility : Acetic acid derivatives (e.g., 180576-05-0) show improved aqueous solubility, making them preferable for bioconjugation .
  • Chiral Impact : Enantiomeric purity in 738625-30-4 significantly affects biological activity, with (R)-isomers showing higher target affinity .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid typically involves:

  • Step 1: Protection of the Piperazine Nitrogen(s)
    The piperazine ring contains two nitrogen atoms that can be selectively protected. The first step usually involves protecting one nitrogen with a Boc group (tert-butyloxycarbonyl) to prevent unwanted side reactions.

  • Step 2: Introduction of the Fmoc Group
    The second nitrogen is then protected with the Fmoc group by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

  • Step 3: Functionalization of the Carboxylic Acid
    The carboxylic acid at the 2-position of the piperazine ring is either introduced or retained, depending on the starting material, and may be purified as the free acid or as a hydrochloride salt.

Detailed Synthetic Route

Step Reagents & Conditions Description
1 Piperazine-2-carboxylic acid + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Selective Boc protection of one nitrogen on piperazine ring
2 Boc-protected piperazine + Fmoc-Cl, base (e.g., sodium carbonate or sodium bicarbonate), aqueous/organic biphasic system, 0–25°C Introduction of Fmoc protecting group on the second nitrogen
3 Work-up: extraction, purification by crystallization or chromatography Isolation of this compound as free acid or hydrochloride salt

Reaction Mechanism Insights

  • Boc Protection: The Boc group is introduced via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a base to scavenge the released acid.
  • Fmoc Protection: The Fmoc chloride reacts with the secondary amine under mild basic conditions, forming a carbamate linkage that is stable under neutral and basic conditions but removable under mildly basic conditions (e.g., piperidine treatment).
  • Carboxylic Acid Stability: The carboxylic acid group remains intact throughout the protection steps, allowing for further synthetic transformations or direct use in peptide coupling.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Piperazine-2-carboxylic acid or derivatives Purity affects yield
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Stoichiometric or slight excess
Boc Protection Base Triethylamine or similar organic base Controls reaction pH
Fmoc Protection Reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Moisture sensitive
Fmoc Protection Base Sodium carbonate or bicarbonate Mildly basic aqueous conditions
Solvent Dichloromethane, dioxane, or biphasic aqueous-organic Solubility considerations
Temperature 0–25°C Prevents side reactions
Purification Crystallization or column chromatography Ensures high purity
Yield Typically 60–85% overall Depends on scale and conditions

Research Findings and Industrial Considerations

  • The selective protection of piperazine nitrogens is critical to avoid over-protection or side reactions, which can reduce yield and complicate purification.
  • The Fmoc group is favored in peptide synthesis due to its ease of removal under mild basic conditions, making this compound a valuable intermediate.
  • Industrial synthesis often employs continuous flow reactors or optimized batch processes to improve reproducibility and scalability.
  • The compound is typically isolated as a hydrochloride salt to enhance stability and handling.
  • Safety protocols emphasize handling under inert atmosphere and moisture-free conditions due to the sensitivity of Fmoc chloride and the potential irritant nature of intermediates.

Q & A

What are the key synthetic routes for 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential protection of the piperazine ring. A common route begins with Fmoc protection using fluorenylmethanol and a base (e.g., NaH), followed by Boc protection with tert-butyl chloroformate in the presence of triethylamine . Critical parameters include:

  • Temperature : Reactions are often conducted at 289–298 K to minimize side reactions .
  • Solvent selection : Acetone or dichloromethane is used for optimal solubility and regioselectivity .
  • Purification : Chromatography or recrystallization ensures >95% purity, with yields ranging from 55–75% depending on stepwise efficiency .

Table 1 : Comparative synthesis yields under varying conditions

StepSolventTemperature (K)Yield (%)Purity (%)
Fmoc protectionAcetone289–2987095
Boc protectionDCM2985598

How can researchers confirm the stereochemical integrity of this compound during synthesis?

The (S)-configuration at the chiral center is verified via:

  • X-ray crystallography : Used to resolve ambiguities in regioselectivity and confirm absolute stereochemistry (e.g., Flack parameter refinement ).
  • Chiral HPLC : Separates enantiomers using chiral stationary phases .
  • Optical rotation : Matches values reported for validated intermediates (e.g., [α]D = +12.5° in methanol) .

What are the advantages of dual Fmoc/Boc protection in this compound’s applications?

Dual protection enables selective deprotection :

  • Boc groups are acid-labile (removed with TFA), while Fmoc groups are base-sensitive (cleaved with piperidine) .
  • This allows sequential functionalization of the piperazine ring, critical for peptide synthesis and drug-conjugate development .

How do structural analogs differ in reactivity, and what methodologies resolve contradictory bioactivity data?

Table 2 : Key analogs and their properties

CompoundStructural DifferenceBioactivity (vs. Target)
(S)-4-(tert-Boc)piperazine-2-carboxylic acidLacks Fmoc groupReduced enzyme inhibition
(S)-1-Fmoc-4-methylpiperazine-2-carboxylic acidMethyl vs. Boc groupEnhanced antimicrobial activity

Contradictions in bioactivity (e.g., antimicrobial assays ) arise from varying assay conditions (e.g., pH, bacterial strains). Dose-response studies and standardized protocols (e.g., CLSI guidelines) mitigate discrepancies .

What advanced techniques improve regioselectivity in mono-protected piperazine synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves regioselectivity by 20% .
  • Sonochemistry : Enhances mixing efficiency in heterogeneous reactions .
  • Flow chemistry : Enables precise control of temperature and reagent ratios for scalable synthesis .

How does this compound interact with biological targets, and what assays validate these mechanisms?

  • Enzyme inhibition : Tested via fluorescence polarization assays targeting proteases or kinases .
  • Protein-ligand binding : Surface plasmon resonance (SPR) quantifies binding affinity (e.g., KD = 1.2 µM for a kinase target) .
  • Cellular uptake : Radiolabeled analogs (e.g., ³H-tagged) track intracellular accumulation in cancer cell lines .

What are the critical stability considerations for long-term storage?

  • Temperature : Store at 263–277 K to prevent Fmoc cleavage .
  • Moisture sensitivity : Desiccate with silica gel to avoid hydrolysis of the Boc group .
  • Light protection : Amber vials prevent fluorenyl group degradation .

How can computational modeling predict degradation pathways or bioactivity?

  • DFT calculations : Identify electron-deficient sites prone to hydrolysis (e.g., carbamate bonds) .
  • Molecular docking : Predicts binding modes with enzymes (e.g., SARS-CoV-2 main protease) .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

What strategies address low yields during scale-up from mg to gram quantities?

  • Catalyst optimization : Pd/C or Ni catalysts improve hydrogenation efficiency .
  • Byproduct suppression : Additives like DMAP reduce carbamate dimerization .
  • Continuous crystallization : Ensures uniform particle size and purity >98% .

How do researchers validate the absence of toxic metabolites in preclinical studies?

  • LC-MS/MS : Detects metabolites in liver microsome assays .
  • Ames test : Confirms mutagenicity absence .
  • In vivo PK/PD : Tracks compound clearance in rodent models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.